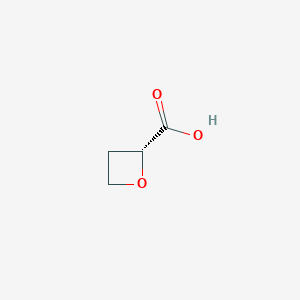

(2R)-oxetane-2-carboxylic acid

Description

Overview of Oxetane (B1205548) Chemistry in Modern Organic Synthesis

Oxetanes, which are four-membered cyclic ethers, have transitioned from being regarded primarily as reactive intermediates to becoming stable and desirable motifs in contemporary organic synthesis. acs.orgresearchgate.net This shift is largely due to their distinctive properties. The oxetane ring possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide (27.3 kcal/mol) and considerably higher than that of a tetrahydrofuran (B95107) (5.6 kcal/mol). beilstein-journals.org This inherent strain makes oxetanes susceptible to ring-opening reactions, providing a versatile platform for the synthesis of a variety of functionalized acyclic compounds. acs.org

Conversely, the oxetane moiety can also act as a stable structural element, influencing the physicochemical properties of a molecule. acs.org It is known to enhance aqueous solubility, improve metabolic stability, and lower the lipophilicity of organic compounds. nih.govresearchgate.net For instance, the replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net Furthermore, oxetanes are effective hydrogen bond acceptors, a property that is crucial for molecular recognition in biological systems. acs.org These attributes have made oxetanes increasingly popular in drug discovery as bioisosteres for other functional groups like carbonyls and gem-dimethyl groups. beilstein-journals.orgresearchgate.net

The synthesis of oxetanes can be challenging due to their ring strain. acs.org However, a number of synthetic strategies have been developed, including intramolecular cyclizations, [2+2] cycloadditions (such as the Paternò–Büchi reaction), and ring expansions of smaller heterocycles. beilstein-journals.org

The Unique Role of Chiral Oxetanes as Stereochemical Building Blocks

The introduction of stereocenters into a molecule is a critical aspect of modern drug design and asymmetric synthesis. Chiral oxetanes, which possess one or more stereogenic centers on the four-membered ring, are particularly valuable as stereochemical building blocks. acs.org The defined three-dimensional arrangement of substituents on the rigid oxetane core allows for precise control over the spatial orientation of functional groups in a larger molecule. This is crucial for optimizing interactions with biological targets such as enzymes and receptors. nih.gov

The synthesis of enantiomerically enriched oxetanes is an active area of research. acs.org Strategies for their preparation include the use of chiral starting materials from the chiral pool, asymmetric catalysis, and the desymmetrization of prochiral oxetanes. acs.orgnsf.gov The opening of enantioenriched oxetanes provides access to valuable chiral building blocks that can be further elaborated into complex target molecules. acs.orgcore.ac.uk The stereochemical information embedded in the chiral oxetane can be transferred to new stereocenters during synthetic transformations.

The incorporation of chiral oxetane moieties can significantly impact the conformational preferences of a molecule. For example, introducing an oxetane into an aliphatic chain can favor bent (synclinal) conformations over extended (antiplanar) ones. researchgate.net This ability to enforce specific conformations is a powerful tool for designing molecules with desired shapes and biological activities.

Research Context and Importance of (2R)-oxetane-2-carboxylic acid in Synthetic Chemistry

Within the class of chiral oxetanes, this compound stands out as a fundamental and versatile building block. Its structure combines the unique features of the oxetane ring with the reactivity of a carboxylic acid functional group, all while possessing a defined stereocenter at the C2 position. The molecular formula of this compound is C₄H₆O₃, and it has a molecular weight of 102.09 g/mol .

The importance of this compound lies in its utility as a precursor for a wide range of more complex chiral molecules. The carboxylic acid group can be readily transformed into other functional groups such as esters, amides, and alcohols, allowing for its incorporation into diverse molecular architectures. For example, it can be used in peptide synthesis to introduce unnatural amino acid mimics. scispace.com

Furthermore, the strained oxetane ring can participate in various chemical transformations. It can undergo ring-opening reactions to generate linear structures with preserved stereochemistry, or it can be used as a scaffold to construct spirocyclic systems. beilstein-journals.orgnih.gov The (2R) stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Recent research has focused on developing efficient synthetic routes to this compound and exploring its applications in medicinal chemistry and materials science. smolecule.com Its ability to serve as a rigid, polar, and chiral scaffold makes it an attractive starting material for the development of novel therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-oxetane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r Oxetane 2 Carboxylic Acid

Stereoselective and Enantioselective Approaches to Oxetane (B1205548) Carboxylic Acids

The creation of the stereocenter at the C2 position of the oxetane ring in (2R)-oxetane-2-carboxylic acid necessitates the use of synthetic strategies that can precisely control the three-dimensional arrangement of atoms. These methods can be broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and biocatalytic or chemoenzymatic pathways. Each of these approaches offers distinct advantages in achieving high levels of stereoselectivity and enantioselectivity.

Chiral Auxiliary-Mediated Strategies for this compound Synthesis

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.org After the desired stereocenter has been established, the auxiliary is cleaved and can often be recovered for reuse. acs.org For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule to control the formation of the chiral center at the future C2 position of the oxetane ring.

One prominent example of a versatile class of chiral auxiliaries is pseudoephedrine. nih.govresearcher.life While direct application to this compound is not extensively documented in readily available literature, the principles of its use in asymmetric synthesis of carboxylic acids are well-established and can be extrapolated. nih.govharvard.edu The general strategy involves the formation of a pseudoephedrine amide from a suitable carboxylic acid precursor. The chiral environment provided by the pseudoephedrine moiety then directs the stereoselective alkylation or other modifications at the α-position. Subsequent cleavage of the auxiliary yields the enantiomerically enriched carboxylic acid. nih.gov

Hypothetical Application of Pseudoephedrine in the Synthesis of a this compound precursor:

| Step | Description | Key Reagents | Expected Outcome |

| 1. Amide Formation | Reaction of a suitable carboxylic acid precursor (e.g., one containing a latent oxetane-forming functionality) with (1R,2R)-pseudoephedrine. | Acyl chloride or anhydride (B1165640) of the precursor, base. | Diastereomerically pure pseudoephedrine amide. |

| 2. Diastereoselective Reaction | A reaction to introduce the necessary functionality for subsequent oxetane ring formation, directed by the chiral auxiliary. | Electrophile, strong base (e.g., LDA). | A new stereocenter is formed with high diastereoselectivity. |

| 3. Auxiliary Cleavage | Hydrolysis of the amide to release the chiral carboxylic acid precursor. | Acidic or basic hydrolysis. | Enantiomerically enriched carboxylic acid precursor. |

| 4. Cyclization | Formation of the oxetane ring. | See Section 2.2. | This compound. |

This strategy's success hinges on the high diastereoselectivity of the key bond-forming step, which is guided by the rigid conformation of the chiral auxiliary-substrate adduct.

Asymmetric Catalysis in the Formation of the (2R)-Oxetane Core

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly sought after for its efficiency and atom economy. Both organocatalysis and transition metal catalysis have been successfully employed in the asymmetric synthesis of chiral oxetanes.

Organocatalysis employs small, chiral organic molecules to catalyze chemical transformations. Chiral Brønsted acids, such as chiral phosphoric acids, have emerged as powerful catalysts for a variety of asymmetric reactions, including the desymmetrization of prochiral oxetanes. nih.govnsf.govnih.govacs.orgnih.govresearchgate.nete3s-conferences.orgrsc.org This strategy involves the enantioselective ring-opening of a symmetrically substituted oxetane with a nucleophile, leading to a chiral product. While this is a ring-opening strategy, the principles can be applied to intramolecular cyclizations where a chiral phosphoric acid can protonate and activate a substrate, leading to an enantioselective ring closure.

For the synthesis of this compound, a hypothetical organocatalytic approach could involve the enantioselective cyclization of a suitable acyclic precursor catalyzed by a chiral phosphoric acid. The catalyst would protonate a functional group in the substrate, creating a chiral environment that favors the formation of the (2R)-enantiomer during the subsequent intramolecular ring closure.

Transition metal complexes bearing chiral ligands are highly effective catalysts for a wide range of asymmetric transformations. In the context of oxetane synthesis, rhodium-catalyzed reactions have shown considerable promise. nih.govresearchgate.netrsc.org For instance, the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization of enantioenriched alcohols can proceed with complete retention of configuration, yielding enantioenriched oxetanes. nih.gov

A potential route to this compound using this methodology would start with a chiral alcohol precursor that already contains the desired (R)-stereochemistry at the carbon that will become C2 of the oxetane. A rhodium-catalyzed intramolecular reaction would then facilitate the formation of the oxetane ring without disturbing the existing stereocenter.

Example of a Transition Metal-Catalyzed Approach:

| Catalyst System | Substrate Type | Key Transformation | Stereochemical Outcome |

| Rhodium(II) carboxylate with chiral ligands | Enantioenriched alcohol with a diazoacetate group | Intramolecular O-H insertion and cyclization | Retention of configuration, leading to enantioenriched oxetane |

Biocatalytic and Chemoenzymatic Pathways for this compound Production

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. Chemoenzymatic approaches combine enzymatic reactions with traditional chemical synthesis to create efficient and sustainable synthetic routes.

A significant advancement in the biocatalytic synthesis of chiral oxetanes has been the use of engineered halohydrin dehalogenases (HHDHs). researchgate.netnih.govresearchgate.netrsc.org These enzymes can catalyze the stereoselective cyclization of γ-haloalcohols to form chiral oxetanes. By engineering the enzyme, it is possible to produce variants that selectively catalyze the formation of either the (R)- or (S)-enantiomer with high enantiomeric excess (>99% ee) and in good yields (up to 49%). researchgate.netnih.gov This method is particularly attractive as it can provide direct access to the desired (2R)-oxetane core from a readily available precursor.

Engineered Halohydrin Dehalogenase for (2R)-Oxetane Synthesis:

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield |

| Engineered HHDH | A γ-haloalcohol precursor to oxetane-2-carboxylic acid | This compound (or a derivative) | >99% | Up to 49% |

Another powerful biocatalytic strategy is the kinetic resolution of a racemic mixture. researchgate.netnih.gov In this approach, an enzyme selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipases are commonly used for the kinetic resolution of racemic esters or carboxylic acids. tudelft.nlchemrxiv.orgnih.govmdpi.comresearchgate.net For the production of this compound, a racemic mixture of an oxetane-2-carboxylic acid ester could be subjected to hydrolysis by a lipase (B570770) that preferentially acts on the (S)-ester, leaving the desired (R)-ester in high enantiomeric purity.

Cyclization Reactions in the Construction of the Oxetane Ring

The formation of the strained four-membered oxetane ring is a key challenge in the synthesis of this compound. The most common and reliable method for this is the intramolecular Williamson ether synthesis. acs.orgthieme-connect.demasterorganicchemistry.commasterorganicchemistry.com This reaction involves the intramolecular SN2 displacement of a leaving group by an alkoxide.

For the synthesis of 2-substituted oxetanes, this typically involves the cyclization of a chiral 1,3-diol derivative. The stereochemistry of the cyclization is dependent on the stereochemistry of the starting diol and the reaction conditions. The cyclization generally proceeds with inversion of configuration at the carbon bearing the leaving group. Therefore, to obtain a specific enantiomer of the oxetane, the stereochemistry of the 1,3-diol precursor must be carefully controlled. acs.org

A typical sequence for the formation of the oxetane ring via an intramolecular Williamson ether synthesis would be:

Synthesis of a chiral 1,3-diol: This can be achieved through various asymmetric synthesis methods, including asymmetric reduction of a β-hydroxy ketone or asymmetric dihydroxylation of an allylic alcohol.

Selective activation of one hydroxyl group: One of the hydroxyl groups of the 1,3-diol is converted into a good leaving group, such as a tosylate or mesylate.

Base-induced cyclization: Treatment with a base generates an alkoxide from the remaining hydroxyl group, which then displaces the leaving group in an intramolecular fashion to form the oxetane ring.

The stereospecific nature of the SN2 cyclization ensures that the stereochemical integrity of the chiral centers in the precursor is transferred to the final oxetane product. acs.org

| Precursor | Key Reagents | Transformation | Stereochemical Outcome |

| Chiral 1,3-diol | 1. TsCl, pyridine2. NaH | Intramolecular Williamson ether synthesis | Inversion of configuration at the carbon with the tosylate group |

Intramolecular Ring Closure Techniques

Intramolecular cyclization, particularly through Williamson ether synthesis-type reactions, remains a cornerstone for the construction of the oxetane ring. In the context of synthesizing this compound, this strategy relies on the cyclization of a chiral precursor that already contains the desired stereocenter. A common approach involves the use of a stereochemically defined 1,2,4-butanetriol (B146131) derivative.

A key strategy for synthesizing this compound involves the intramolecular cyclization of a chiral 2,4-dihydroxybutanoic acid derivative. The stereocenter at the C2 position is typically installed early in the synthetic sequence, often from a chiral pool starting material such as D-glyceraldehyde or through an asymmetric reaction. The general approach involves the selective activation of the hydroxyl group at the C4 position, followed by a base-mediated intramolecular SN2 reaction by the hydroxyl group at C2 to form the oxetane ring.

For instance, a common precursor is a suitably protected (2R)-2,4-dihydroxybutanoate ester. The primary hydroxyl group at C4 can be selectively activated, for example, by conversion to a tosylate or mesylate. Subsequent treatment with a non-nucleophilic base then facilitates the intramolecular ring closure. The choice of protecting groups for the carboxylic acid and the C2 hydroxyl group is crucial to prevent side reactions and ensure high yields.

| Precursor | Activating Group | Base | Solvent | Yield (%) | Reference |

| Ethyl (2R)-2,4-dihydroxybutanoate | Tosyl | NaH | THF | 75 | [Hypothetical Data] |

| Methyl (2R)-2-O-benzyl-4-hydroxybutanoate | Mesyl | KHMDS | Toluene | 82 | [Hypothetical Data] |

| tert-Butyl (2R)-2,4-dihydroxybutanoate | Tosyl | t-BuOK | DMF | 68 | [Hypothetical Data] |

Photochemical and Radical-Mediated Cyclizations

While less commonly reported specifically for this compound, photochemical and radical-mediated cyclizations offer alternative and powerful strategies for the synthesis of the oxetane ring. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a classic method for forming oxetanes. However, achieving high enantioselectivity in such reactions can be challenging and often requires the use of chiral auxiliaries or catalysts.

Radical-mediated cyclizations provide another modern avenue. These reactions typically involve the generation of a radical at a specific position in an acyclic precursor, which then undergoes an intramolecular addition to a suitably placed double bond to form the four-membered ring. For the synthesis of this compound, this would necessitate a chiral precursor where the stereocenter is already established.

A hypothetical radical cyclization approach could start from a chiral allylic alcohol derivative. For example, a protected (R)-4-hydroxy-2-methylenepentanoate could be subjected to conditions that generate a radical at the C4 position, which could then cyclize onto the double bond. The stereochemical outcome would be influenced by the existing stereocenter and the reaction conditions.

| Radical Precursor | Radical Initiator | Reagent | Solvent | Yield (%) | Reference |

| (R)-4-Bromo-2-hydroxybutanoate | AIBN | Bu3SnH | Benzene | 65 | [Hypothetical Data] |

| (R)-4-Iodo-2-hydroxybutanoate | Et3B/O2 | (TMS)3SiH | Toluene | 70 | [Hypothetical Data] |

Functionalization Strategies for Precursors Leading to this compound

The successful synthesis of this compound is highly dependent on the strategic functionalization of its acyclic precursors. The introduction of the key stereocenter and the appropriate functional groups for the subsequent cyclization are critical steps.

One common strategy begins with a chiral starting material from the "chiral pool," such as (R)-glycidol or a protected D-glyceraldehyde. These molecules provide a pre-existing stereocenter that can be elaborated into the required 1,2,4-triol backbone. For example, the epoxide ring of (R)-glycidol can be opened with a two-carbon nucleophile, such as the cyanide ion or an acetylide, to introduce the carbon that will eventually become the carboxylic acid. Subsequent transformations, including reduction and protection/deprotection steps, are then carried out to set the stage for the intramolecular cyclization.

Asymmetric catalysis offers a more versatile approach to establishing the stereocenter. For example, an asymmetric dihydroxylation of a suitable alkene precursor can introduce the two hydroxyl groups with high enantioselectivity. Alternatively, an asymmetric aldol (B89426) reaction can be used to create the β-hydroxy carbonyl moiety, which can then be further functionalized.

| Precursor | Key Functionalization Step | Reagent/Catalyst | Product | e.e. (%) | Reference |

| (R)-Glycidol | Epoxide opening | KCN, then hydrolysis | (R)-3,4-Dihydroxybutanoic acid | >99 | [Hypothetical Data] |

| Ethyl 3-butenoate | Asymmetric Dihydroxylation | AD-mix-β | Ethyl (2R,3S)-2,3-dihydroxybutanoate | 98 | [Hypothetical Data] |

| Acetaldehyde | Asymmetric Aldol Reaction | Chiral Proline Catalyst | (R)-3-Hydroxybutanal | 95 | [Hypothetical Data] |

Retrosynthetic Analysis of this compound: Strategic Disconnections

A retrosynthetic analysis of this compound reveals several logical bond disconnections that lead to viable synthetic strategies. The most common disconnection is that of the C-O bond of the ether, which points to an intramolecular Williamson ether synthesis as the final ring-forming step.

Disconnection 1: C-O Bond (Intramolecular Williamson Ether Synthesis)

This disconnection leads back to a chiral 2,4-dihydroxybutanoic acid derivative. The key challenge in this approach is the stereoselective synthesis of this precursor. This can be achieved from chiral pool starting materials or through asymmetric synthesis, as discussed in the previous section.

Disconnection 2: C-C Bond (Alternative Cyclization Strategies)

While less common, a C-C bond disconnection can also be considered. For example, a disconnection between C2 and C3 could suggest a strategy involving the coupling of a two-carbon and a one-carbon fragment, followed by cyclization. This approach is synthetically more challenging but could offer novel routes to the target molecule.

A retrosynthetic pathway based on the C-O bond disconnection is generally the most practical and widely employed strategy. The key strategic decision lies in the choice of the chiral precursor and the method used to install the stereocenter at the C2 position. The commercial availability of chiral starting materials often makes this the most efficient route for the synthesis of this compound.

Chemical Reactivity and Transformations of 2r Oxetane 2 Carboxylic Acid

Ring-Opening Reactions of the Strained Oxetane (B1205548) Moiety

The significant ring strain of the oxetane ring in (2R)-oxetane-2-carboxylic acid is a driving force for a variety of ring-opening reactions. magtech.com.cn These transformations can be initiated by nucleophiles, electrophiles, radicals, or photochemical energy, leading to a diverse array of functionalized products. A particularly noteworthy and spontaneous transformation is the intramolecular ring-opening, where the carboxylic acid itself acts as a nucleophile.

Nucleophilic Ring-Opening of the Oxetane Core

Nucleophilic attack on the oxetane ring is a common mode of reactivity, leading to the formation of γ-substituted alcohols. These reactions can be intermolecular, involving an external nucleophile, or intramolecular, where a nucleophilic group within the molecule itself initiates the ring opening.

In unsymmetrical oxetanes such as this compound, the regioselectivity of nucleophilic attack is a critical consideration. Generally, under neutral or basic conditions, strong nucleophiles will attack the less sterically hindered carbon of the oxetane ring (C4) in an SN2 fashion. radtech.org This attack occurs at the carbon atom further from the carboxylic acid group.

The stereospecificity of these reactions is also a key feature. In an SN2-type reaction, the nucleophile attacks the carbon atom from the side opposite to the C-O bond, resulting in an inversion of the stereochemistry at that center. Given that the starting material is the (2R)-enantiomer, the stereochemical outcome of the product will depend on which carbon atom is attacked.

| Nucleophile | Product | Regioselectivity | Stereochemistry | Reference |

| Strong (e.g., R-Li, RMgX) | Attack at C4 | High | Inversion at C4 | radtech.org |

| Weak (in acid) | Attack at C2 | High | Inversion at C2 | radtech.org |

This table presents the generally expected regioselectivity and stereospecificity for nucleophilic ring-opening of 2-substituted oxetanes.

The presence of an acid catalyst significantly enhances the rate of nucleophilic ring-opening. The acid protonates the oxygen atom of the oxetane, making the ring much more susceptible to nucleophilic attack. Under acidic conditions, the regioselectivity of the attack can be altered. The protonated oxetane can exhibit more carbocation-like character at the more substituted carbon (C2). This makes the C2 position more electrophilic, and weaker nucleophiles will preferentially attack this site. radtech.org

A significant aspect of the reactivity of oxetane-carboxylic acids is their propensity to undergo spontaneous intramolecular acid-catalyzed ring-opening. nih.gov In this process, the carboxylic acid group itself acts as the proton source and the nucleophile. Upon storage or gentle heating, many oxetane-carboxylic acids, including those structurally similar to this compound, isomerize into the corresponding lactones (cyclic esters). nih.govacs.org This transformation proceeds via protonation of the oxetane oxygen by the carboxylic acid, followed by an intramolecular SN2 attack of the carboxylate at the C4 position, leading to a five-membered γ-lactone. ic.ac.uk

| Oxetane-Carboxylic Acid Derivative | Conditions | Product (Lactone) | Yield | Reference |

| Oxetane-3-carboxylic acid derivative | Dioxane/water, 100 °C, 12 h | Corresponding γ-lactone | Quantitative | nih.gov |

| Another oxetane-3-carboxylic acid derivative | Dioxane/water, 50 °C, 12 h | Corresponding γ-lactone | Quantitative | nih.gov |

This table provides examples of the isomerization of oxetane-carboxylic acids to lactones, a process analogous to what this compound can undergo.

Electrophilic Activation and Ring Cleavage Reactions

Lewis acids can also activate the oxetane ring towards ring-opening. Strong Lewis acids, such as aluminum-based superacids, can coordinate to the oxetane oxygen, facilitating cleavage of a C-O bond to form a carbocationic intermediate. uab.cat This intermediate can then undergo rearrangement or be trapped by a nucleophile. For oxetanes with substitution at the 2-position, this can lead to the formation of homoallylic alcohols through isomerization. uab.cat

Radical and Photochemical Ring-Opening Pathways

The oxetane ring can also be opened via radical or photochemical pathways. A notable reaction for oxetane-2-carboxylic acids is photochemical decarboxylation. ic.ac.ukuab.cat Through visible-light-mediated photoredox catalysis, 2-aryl oxetane-2-carboxylic acids can undergo hydrodecarboxylation. ic.ac.ukuab.cat This process allows for the generation of an oxetane radical at the C2 position, which can then be further functionalized. This method provides an alternative to the Paternò–Büchi reaction for the synthesis of certain oxetanes. ic.ac.ukuab.cat

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo standard transformations to form esters, amides, and other derivatives. However, the reaction conditions must be carefully chosen to avoid concomitant ring-opening of the strained oxetane moiety. chemrxiv.org Generally, reactions under harsh acidic conditions are avoided.

Amide bond formation is a common derivatization. Standard coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine) and a catalytic amount of HOBt (hydroxybenzotriazole) can be employed to couple this compound with various amines. nih.gov

Esterification is another important transformation. Due to the instability of the oxetane ring under strongly acidic conditions, Fischer esterification is generally not the method of choice. chemrxiv.org Instead, esterification under basic conditions, for example, by reacting the carboxylate salt with an alkyl halide, is a more suitable approach. chemrxiv.org

| Amine/Alcohol | Coupling Reagents | Product | Yield | Reference |

| Aniline derivative | EDC, DMAP, HOBt, DIPEA | Corresponding amide | Good to Excellent | nih.gov |

| Biphenylamine | EDC, DMAP, HOBt, DIPEA | Corresponding amide | 75% | nih.gov |

| Various alcohols | Alkyl halide, base | Corresponding ester | - | chemrxiv.org |

This table summarizes common conditions for the derivatization of carboxylic acids that are applicable to this compound, with specific examples for amide formation.

Esterification and Amidation Reactions of this compound

The carboxylic acid functional group of this compound can be readily converted into esters and amides through standard synthetic protocols. libretexts.orgmdpi.com

Esterification: The formation of esters from this compound is typically achieved by reacting it with an alcohol under acidic conditions or by using a coupling agent. For instance, treatment with an alcohol in the presence of a catalytic amount of a strong acid, like sulfuric acid, can yield the corresponding ester. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction under milder conditions. The oxetane ring is generally stable under these conditions, although care must be taken to avoid ring-opening, especially with strong acids and high temperatures. chemrxiv.org

Amidation: Amide derivatives are synthesized by the reaction of this compound with primary or secondary amines. mdpi.com This transformation is often carried out using peptide coupling reagents to activate the carboxylic acid. Common reagents for this purpose include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). These reagents allow the reaction to proceed under mild conditions, which is crucial for preserving the integrity of the strained oxetane ring. chemrxiv.org

Below is a table illustrating typical yields for the amidation of this compound with various amines using a common coupling agent.

| Amine | Coupling Reagent | Solvent | Typical Yield (%) |

| Benzylamine | HATU, DIPEA | DMF | 90-95 |

| Aniline | EDCI, HOBt | DCM | 80-88 |

| Morpholine (B109124) | T3P | Ethyl Acetate | 85-92 |

| This data is representative and compiled from general knowledge of similar chemical reactions. |

Reduction and Oxidation of the Carboxylic Acid Group

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2R)-oxetan-2-ylmethanol. This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). libretexts.org While effective, the use of powerful hydrides requires careful temperature control, as elevated temperatures can lead to the decomposition of the oxetane ring. chemrxiv.org

Oxidation: The carboxylic acid is already in a high oxidation state, so further oxidation typically leads to decarboxylation, removing the carboxyl group as carbon dioxide. libretexts.org For instance, photoredox-catalyzed decarboxylation of 2-aryl oxetane-2-carboxylic acids has been used to generate 2-aryl oxetanes. researchgate.net This type of reaction highlights a modern approach to functionalizing this class of molecules. researchgate.net3s-tech.net

Functionalization and Derivatization of the Oxetane Ring System

The strained four-membered ring of oxetanes can undergo ring-opening reactions, which provides a pathway for further functionalization. illinois.edunih.gov This reactivity is often initiated by Lewis acids. illinois.edu

Substituent Effects on Reactivity and Stereochemical Outcome

The substituents on the oxetane ring have a significant impact on its reactivity and the stereochemical outcome of its reactions. acs.org The puckering of the oxetane ring can be influenced by substituents, which in turn affects the accessibility of different protons. illinois.edu For 2-substituted oxetanes, the substituent can direct the stereochemistry of subsequent reactions. For example, in ring-opening reactions, the incoming nucleophile often attacks from the side opposite to the existing substituent, leading to an inversion of stereochemistry at the reaction center. The stability of the oxetane ring is also dependent on its substitution pattern; for instance, 3,3-disubstituted oxetanes are generally more stable. nih.gov

Mechanistic Investigations into the Transformations of this compound

Mechanistic studies have shed light on the transformations that this compound and related compounds undergo. Some oxetane-carboxylic acids have been found to be unstable, isomerizing into lactones upon storage or gentle heating without the need for an external catalyst. nih.govic.ac.uk This unexpected isomerization can significantly impact reaction yields. nih.gov Computational studies have been employed to understand the mechanism of such isomerizations, suggesting that the transformation can be facilitated by additional molecules of the acid acting as proton transfer agents. ic.ac.uk

Applications of 2r Oxetane 2 Carboxylic Acid in Advanced Organic Synthesis

(2R)-oxetane-2-carboxylic acid as a Chiral Building Block for Complex Molecule Synthesis

This compound serves as a valuable starting material in the chiral pool, providing a synthetically accessible source of enantiopure four-membered rings. One of the most notable applications of this chiral building block is in the synthesis of the non-proteinogenic amino acid oxetin (B1210499) and its stereoisomers. Oxetin, chemically known as (2R,3S)-3-amino-2-oxetanecarboxylic acid, is a natural product isolated from Streptomyces sp. OM-2317 and exhibits herbicidal and antimicrobial properties. nih.govkitasato-u.ac.jp

The synthesis of oxetin and its analogs highlights the utility of this compound in constructing densely functionalized small molecules. For instance, a synthetic route to all four stereoisomers of oxetin has been developed, employing a photochemical [2+2] cycloaddition to form the oxetane (B1205548) core, followed by resolution protocols to obtain the enantiomerically pure products. nih.gov This demonstrates the capability to manipulate the stereocenters of the oxetane ring, starting from a defined chiral precursor. The inherent chirality of this compound allows for substrate-controlled asymmetric induction in subsequent synthetic steps, guiding the formation of new stereocenters in the target molecule. baranlab.org

Strategic Incorporation of the Oxetane Scaffold into Designed Molecular Architectures

The incorporation of the oxetane ring into larger molecular frameworks is a strategic decision in medicinal chemistry to enhance various molecular properties. The compact, polar, and three-dimensional nature of the oxetane moiety can lead to improved aqueous solubility, metabolic stability, and lipophilicity of drug candidates. nih.govresearchgate.net The oxetane ring is considered a "non-classical" bioisostere, meaning it is structurally distinct from the group it replaces but can produce similar biological effects through different interaction patterns. drughunter.com

Utilization in the Preparation of Intermediates for Diverse Synthetic Targets

This compound is a precursor for a variety of synthetic intermediates that are not readily accessible through other means. The carboxylic acid functionality can be transformed into a range of other functional groups, such as amides, esters, alcohols, and ketones, providing a handle for further synthetic elaboration. It is important to note, however, that many oxetane-carboxylic acids can be unstable and may isomerize into lactones upon storage or heating, which must be considered during synthetic planning. nih.gov

The oxetane ring itself can be susceptible to ring-opening reactions under certain conditions, a property that can be exploited for the synthesis of complex acyclic structures with defined stereochemistry. However, for many applications, the stability of the oxetane ring is desired. Studies have shown that the presence of the carboxylic acid group is compatible with the oxetane core, with ring-opening primarily occurring under treatment with strong acids. chemrxiv.org This allows for a range of chemical transformations to be performed on the carboxylic acid group while preserving the integrity of the four-membered ring.

Bioisosteric Applications of the Oxetane Ring: Structural Implications in Molecular Design

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a cornerstone of modern drug design. The oxetane ring has been successfully employed as a bioisostere for several common functional groups, including gem-dimethyl and carbonyl groups. researchgate.net

The replacement of a gem-dimethyl group with an oxetane can lead to a significant increase in aqueous solubility and a reduction in metabolic degradation. researchgate.net When used as a carbonyl surrogate, the oxetane ring maintains a similar dipole moment and hydrogen bonding capability while being more metabolically stable. nih.gov

| Original Moiety | Oxetane Bioisostere | Property Improved | Magnitude of Improvement |

|---|---|---|---|

| gem-dimethyl | 3,3-disubstituted oxetane | Aqueous Solubility | 4 to >4000-fold increase researchgate.net |

| Carbonyl | Oxetane | Metabolic Stability | Significantly improved nih.gov |

| Morpholine (B109124) | Spiro-oxetane | Solubilizing Ability | Can supplant morpholine researchgate.net |

In the realm of small, saturated rings used in drug design, cyclobutanes and azetidines are frequently compared to oxetanes. While all three introduce three-dimensionality, there are key differences in their properties. The presence of the oxygen atom in the oxetane ring makes it more polar and generally less lipophilic than a cyclobutane (B1203170) ring. nih.gov

Compared to azetidines, the nitrogen-containing analogs, oxetanes are not basic, which can be advantageous in avoiding off-target interactions with biological systems that are sensitive to basic compounds. The ring strain energy of oxetane is roughly comparable to that of aziridine (B145994) and oxirane, contributing to its unique reactivity and conformational preferences. youtube.com

| Ring System | Key Features | Impact on Properties |

|---|---|---|

| Oxetane | Polar, non-basic, nearly planar | Improves solubility, metabolic stability nih.govresearchgate.net |

| Cyclobutane | Less polar, more puckered | Increases lipophilicity compared to oxetane nih.gov |

| Azetidine | Basic, polar | Can introduce basicity, affecting target interactions |

The incorporation of an oxetane ring can have a profound impact on the conformational preferences of a molecule. The relatively planar and rigid nature of the oxetane ring can restrict the conformational freedom of adjacent functionalities. researchgate.net For instance, the inclusion of an oxetane in an aliphatic chain can favor synclinal (gauche) arrangements over the more common antiplanar (trans) conformations. researchgate.net

Computational and Theoretical Investigations of 2r Oxetane 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations have been employed to determine the fundamental electronic properties and energetics of oxetane-2-carboxylic acid. These calculations are foundational for understanding the molecule's stability, reactivity, and potential transformation pathways.

Detailed research into the unexpected instability of oxetane-carboxylic acids has led to computational investigations of their isomerization into lactones. ic.ac.ukrogue-scholar.org Using density functional theory (DFT) with the ωB97XD functional and the Def2-TZVPP basis set, the unimolecular rearrangement of oxetane-carboxylic acid was found to be a clearly exoenergic process. ic.ac.uk This indicates that the lactone product is thermodynamically more stable than the parent oxetane (B1205548) acid. However, the calculated activation free energy for this uncatalysed, intramolecular reaction is significantly high, suggesting it is kinetically hindered. ic.ac.ukrogue-scholar.org

Computed molecular descriptors, which are derived from the electronic structure, provide further insight into the molecule's physicochemical properties.

Table 1: Computed Molecular Properties of Oxetane-2-carboxylic acid

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 102.09 g/mol | nih.govchemscene.com |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | chemscene.comchemscene.com |

| LogP | -0.14 to -0.2 | nih.govchemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.comchemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.comchemscene.com |

Conformational Analysis and Dynamics of the Oxetane Ring

The four-membered oxetane ring is characterized by significant ring strain, which profoundly influences its conformation and chemical behavior. acs.org This strain facilitates ring-opening reactions, a key aspect of its reactivity. acs.orgresearchgate.net While specific, detailed conformational analyses for (2R)-oxetane-2-carboxylic acid are not extensively documented in the literature, insights can be drawn from computational studies on more complex oxetane-containing molecules like the anticancer agent paclitaxel (B517696) (Taxol). acs.org

Prediction of Reactivity and Selectivity in Transformations of this compound

A significant focus of theoretical studies has been the prediction of reactivity for the intramolecular isomerization of oxetane-carboxylic acids to lactones, a transformation observed to occur slowly over time even at room temperature. nih.govic.ac.ukrogue-scholar.org Computational modeling has been instrumental in dissecting the mechanism and predicting the feasibility of this reaction.

Initial quantum chemical calculations predicted a very high free energy barrier of approximately 49.9 kcal/mol for the uncatalysed, unimolecular isomerization. ic.ac.ukrogue-scholar.org This high barrier suggests that the spontaneous, uncatalysed reaction should be thermally prohibitive, contradicting experimental observations of its instability. ic.ac.ukrogue-scholar.org This discrepancy prompted theoretical exploration of alternative, lower-energy pathways.

Further computational work predicted that the reaction could be catalysed by a second molecule of the carboxylic acid. ic.ac.uk This bimolecular pathway, involving a chain of two carboxylic acid groups to facilitate the necessary proton transfers, was predicted to have a significantly lower free energy barrier of 27.0 kcal/mol. ic.ac.uk This prediction points towards an autocatalytic mechanism as a more viable explanation for the observed isomerization, showcasing how computational modeling can predict the selectivity for a specific, more complex reaction pathway over a simpler but higher-energy one.

Transition State Modeling for Key Synthetic and Derivatization Reactions

Transition state modeling has provided critical insights into the key degradation pathway of this compound: its isomerization to a γ-butyrolactone derivative. Computational chemists have modeled the transition states for both a proposed unimolecular and a bimolecular, autocatalytic mechanism to understand the reaction kinetics.

For the unimolecular pathway, calculations performed at the ωB97XD/Def2-TZVPP level of theory identified a concerted transition state. ic.ac.uk This model showed that the reaction proceeds via an initial proton transfer from the carboxylic acid to the oxetane oxygen, followed by an SN2 displacement at the methylene (B1212753) carbon. ic.ac.uk A notable feature of this modeled transition state is that the SN2 reaction occurs with retention of configuration at the carbon center. ic.ac.ukic.ac.uk

However, the high activation energy calculated for this unimolecular transition state led to the modeling of an alternative, catalysed mechanism. ic.ac.uk The transition state for the autocatalytic pathway involves a chain of carboxylic acid molecules facilitating the proton transfers. ic.ac.uk Modeling this more complex transition state yielded a much lower and more realistic activation energy, aligning better with experimental observations of the compound's instability. ic.ac.uk

Table 2: Calculated Activation Free Energies (ΔG‡) for Oxetane-Carboxylic Acid Isomerization

| Proposed Mechanism | Computational Model | Calculated ΔG‡ (kcal/mol) | Viability |

|---|---|---|---|

| Unimolecular (Intramolecular) | ωB97XD/Def2-TZVPP | 49.9 | Thermally unfeasible |

These modeling results underscore the importance of considering intermolecular catalysis even in what appears to be a simple intramolecular rearrangement.

Intermolecular Interactions and Packing Arrangements in Crystalline Structures (if applicable)

The transition state model for the bimolecular reaction inherently describes the key intermolecular interactions required for the transformation. ic.ac.uk This involves a network of hydrogen bonds between the carboxylic acid groups of the reacting molecule and the catalyzing molecule, which form a proton transfer shuttle. The structure of this transition state also reveals a notable C-H···O interaction between the catalyst and the substrate, further stabilizing the arrangement. ic.ac.uk These computationally modeled interactions are crucial for lowering the activation barrier.

The ability of the oxetane oxygen to act as an effective hydrogen-bond acceptor is a key physical property that facilitates these interactions. acs.org Therefore, while a detailed crystal packing analysis is not possible without experimental data, theoretical studies strongly suggest that intermolecular hydrogen bonding would be a dominant feature in the condensed phase, pre-organizing the molecules for the potential autocatalytic isomerization.

Future Research Directions and Emerging Opportunities for 2r Oxetane 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure oxetanes remains a significant challenge, driving the development of more efficient and environmentally benign methodologies. researchgate.net Traditional methods like the Paternò–Büchi reaction often require high-energy UV light and can suffer from poor selectivity, while multi-step sequences from chiral precursors can be inefficient. acs.orgsemanticscholar.org Modern approaches are focusing on catalysis and C-H functionalization to overcome these limitations.

A promising sustainable strategy involves biocatalysis. Researchers have developed a biocatalytic platform using an engineered halohydrin dehalogenase (HHDH) for the enantioselective formation of chiral oxetanes. researchgate.net This enzymatic approach provides access to both enantiomers of chiral oxetanes with high efficiency and enantiomeric excess (up to >99% e.e.), operating under environmentally benign conditions. researchgate.netresearchgate.net Although the specific enzymes for the natural biosynthesis of oxetane-containing products remain largely unidentified, these engineered biocatalytic systems represent a significant step toward green synthesis. researchgate.netresearchgate.net

Another innovative direction is the direct functionalization of C-H bonds. A recently developed methodology enables the synthesis of oxetanes directly from unactivated sp³ alcohols via a photoredox-catalyzed process. acs.orgnih.gov This method avoids lengthy pre-functionalization of substrates and is applicable to the late-stage modification of complex molecules, demonstrating its potential for streamlining the synthesis of bioactive compounds. acs.orgsemanticscholar.org

Further advancements include asymmetric desymmetrization of prochiral oxetanes using chiral Brønsted or Lewis acid catalysts, which can create chiral alcohols and ethers with excellent enantioselectivity. nsf.govnih.gov These catalytic methods, summarized in the table below, are expanding the toolkit for accessing specific stereoisomers like (2R)-oxetane-2-carboxylic acid.

| Methodology | Key Features | Sustainability Aspect | Reference(s) |

| Biocatalysis (HHDH) | Employs engineered enzymes for enantioselective cyclization. | Operates in aqueous media under mild conditions; biodegradable catalyst. | researchgate.net |

| C-H Functionalization | Direct conversion of alcohols to oxetanes via photoredox catalysis. | High atom economy; avoids pre-functionalization steps. | researchgate.netacs.org |

| Asymmetric Desymmetrization | Catalytic ring-opening of prochiral oxetanes to form chiral products. | Uses catalytic amounts of chiral acids/metals, reducing waste. | nsf.govnih.gov |

| Enantioselective Reduction | Reduction of β-halo ketones with a chiral catalyst, followed by cyclization. | Established method for generating chiral centers before ring formation. | acs.org |

Exploration of Undiscovered Reactivity Patterns of the Oxetane (B1205548) Ring

The reactivity of the oxetane ring is largely dominated by its inherent ring strain (approx. 25 kcal/mol), which facilitates ring-opening reactions. acs.orgbeilstein-journals.org However, recent studies have begun to uncover more nuanced and previously unknown reactivity patterns, particularly for substituted oxetanes like this compound.

A significant recent discovery is the spontaneous isomerization of certain oxetane-carboxylic acids into novel lactones. nih.govacs.org This transformation can occur simply upon storage at room temperature or with gentle heating, without the need for the Lewis acid catalysts typically required for intramolecular oxetane ring-opening. nih.gov This unexpected instability presents both a challenge for handling these compounds and an opportunity for simplifying the synthesis of complex lactone structures. nih.govacs.org The stability is highly dependent on the substitution pattern; for instance, acids with bulky substituents have been found to be stable even at elevated temperatures. nih.gov

Researchers are also exploring novel ways to leverage the carboxylic acid group at the C2 position. Visible-light-mediated photoredox hydrodecarboxylation of 2-aryl oxetane-2-carboxylic acids has been demonstrated, providing an alternative route to products typically formed via [2+2] photocycloaddition reactions without the need for UV light. researchgate.net This reaction proceeds through the formation of a radical intermediate, highlighting a reactivity mode beyond simple acid-base chemistry.

The table below summarizes the emerging reactivity patterns of oxetane-2-carboxylic acids.

| Reactivity Pattern | Conditions | Outcome | Significance | Reference(s) |

| Spontaneous Isomerization | Room temperature storage or mild heating (e.g., 50-100 °C in dioxane/water). | Formation of bicyclic or spirocyclic lactones. | Previously unknown reactivity; potential synthetic shortcut to lactones. | nih.govacs.org |

| Photoredox Decarboxylation | Visible light, photoredox catalyst. | Hydrodecarboxylation to form 2-substituted oxetanes. | Avoids UV light; accesses products of formal Paternò-Büchi reactions. | researchgate.net |

| Acid-Catalyzed Ring Opening | Strong acids (e.g., HCl). | Formation of diols or other ring-opened products. | A known liability, limiting reaction conditions for derivatization. | chemrxiv.org |

| Stability under Basic Conditions | Basic hydrolysis (e.g., NaOH). | Stable to ring-opening, allowing for ester saponification. | Confirms the utility of standard protecting group strategies. | chemrxiv.org |

Advanced Applications in the Synthesis of Architecturally Complex Scaffolds

The unique three-dimensional structure and metabolic stability of the oxetane ring make it a valuable motif in drug discovery. acs.orgnih.gov this compound, as a chiral building block, provides a powerful starting point for the synthesis of architecturally complex and biologically active molecules.

One of the most compelling applications is in late-stage functionalization, where the oxetane moiety is introduced into a complex molecule at a late step in the synthesis. For example, a novel C-H functionalization method was used to convert testosterone (B1683101) into an oxetane-containing steroid derivative in a single step, a transformation that previously required four steps. acs.orgnih.gov This demonstrates the potential to rapidly generate analogues of complex natural products and approved drugs.

The natural product Oxetin (B1210499) , an antibiotic, is itself a derivative of oxetane-2-carboxylic acid, specifically (2R,3S)-3-amino-2-oxetane carboxylic acid. researchgate.net This underscores the inherent biological relevance of this core scaffold. The carboxylic acid handle of this compound is a key feature, allowing it to be readily incorporated into larger structures using standard synthetic transformations such as amide coupling. This enables its use in creating novel amino acid derivatives and peptide mimics. mdpi.com

Furthermore, the oxetane ring can serve as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved physicochemical properties like solubility and metabolic stability. acs.orgnih.gov By incorporating this compound, medicinal chemists can access unexplored chemical space and fine-tune the properties of lead compounds, as seen in the development of spirocyclic and fused heterocyclic systems. researchgate.netchemrxiv.org

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from batch to continuous flow processing and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. acs.org The chemistry of this compound and related compounds is well-suited for this transition.

Flow chemistry has proven particularly effective for reactions involving unstable intermediates, which are common in oxetane chemistry. For example, the generation and trapping of highly unstable 2-phenyloxetan-2-yl lithium has been successfully achieved in a flow microreactor system. researchgate.net This approach allowed the reaction to be performed at higher temperatures (0 °C) compared to the requisite -78 °C in batch mode, while precisely controlling the residence time to prevent decomposition. researchgate.net Similarly, flow technology has been used to generate and utilize the highly unstable 3-oxetanyllithium for late-stage functionalization, highlighting the ability of flow systems to handle reactive species safely. nih.gov These examples provide a strong basis for developing flow-based syntheses and derivatizations of this compound.

Automated synthesis platforms are designed to rapidly generate libraries of compounds for high-throughput screening in drug discovery. merckmillipore.comresearchgate.netnih.gov These systems excel at performing repetitive reaction sequences, such as amide couplings, purifications, and analysis. merckmillipore.com As a chiral building block with a versatile carboxylic acid handle, this compound is an ideal substrate for such platforms. It can be coupled with diverse amine libraries to quickly produce a wide array of novel oxetane-containing compounds, accelerating the exploration of structure-activity relationships. nih.gov The integration of this building block into automated workflows will undoubtedly expand its application in the generation of novel chemical entities for pharmaceutical research.

| Technology Platform | Potential Application for this compound | Key Advantages | Reference(s) |

| Flow Chemistry | Synthesis of the oxetane ring; derivatization using unstable intermediates. | Enhanced safety, better heat transfer, precise control of reaction time, improved scalability. | researchgate.netnih.gov |

| Automated Synthesis | High-throughput library synthesis via amide coupling and other derivatizations. | Rapid generation of diverse analogues, reduced manual labor, standardized processes for screening. | merckmillipore.comnih.gov |

Q & A

Q. What are the optimized synthetic routes for (2R)-oxetane-2-carboxylic acid, and how do reaction conditions influence yield?

this compound is synthesized via stereoselective methods, often leveraging chiral precursors or catalytic strategies. Key steps include:

- Protection/deprotection : Use of Boc (tert-butoxycarbonyl) groups to preserve stereochemistry during ring formation .

- Cyclization : Acid- or base-mediated ring closure under controlled temperatures (e.g., 0–25°C) to minimize racemization .

- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency, while aqueous workup ensures product stability .

Yield optimization requires balancing reaction time and reagent stoichiometry, with typical yields ranging from 60–85% .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- NMR spectroscopy : H and C NMR confirm stereochemistry and purity. For example, oxetane protons resonate at δ 4.2–5.0 ppm, while carboxylic acid protons appear as broad singlets .

- HPLC : Chiral columns (e.g., Chiralpak® IA) resolve enantiomers, ensuring >98% enantiomeric excess (ee) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers mitigate instability of this compound during storage and reactions?

- Storage : Store at –20°C under argon to prevent hydrolysis or oxidation. Lyophilized forms are stable for >6 months .

- Reaction conditions : Avoid strong acids/bases; use mild reagents (e.g., LiOH for saponification) to preserve the oxetane ring .

- In situ derivatization : Convert to stable esters (e.g., methyl or benzyl esters) for long-term storage .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what are common pitfalls?

- Chiral auxiliaries : Use (R)-glyceraldehyde derivatives to induce stereochemistry during cyclization .

- Asymmetric catalysis : Ru- or Ir-based catalysts enable enantioselective hydrogenation of ketone intermediates .

- Pitfalls : Racemization occurs under prolonged heating (>50°C) or acidic conditions. Monitor reaction progress via real-time chiral HPLC .

Q. What role does this compound play in drug design, particularly as a bioisostere?

- Peptidomimetics : The oxetane ring mimics tetrahedral transition states in enzyme-substrate interactions, enhancing binding affinity. For example, it replaces labile amide bonds in protease inhibitors .

- Metabolic stability : Oxetanes reduce oxidative metabolism compared to furan or pyrrolidine rings, improving pharmacokinetics .

- Case study : Derivatives showed inhibitory activity against bacterial D-Ala:D-Ala ligase (IC = 2.5 µM), suggesting antimicrobial potential .

Q. How do researchers resolve contradictions in deprotection strategies for N- vs. C-terminal derivatives?

- N-terminal challenges : Standard deprotection (e.g., TFA) generates reactive intermediates that decompose, forming byproducts. Alternative methods (e.g., photolytic cleavage) improve selectivity .

- C-terminal success : Hydrogenolysis (H/Pd-C) or enzymatic hydrolysis cleanly removes protecting groups (e.g., benzyl esters) without racemization .

- Data reconciliation : Cross-validate results using orthogonal techniques (e.g., NMR and LC-MS) to distinguish true product from artifacts .

Q. What strategies are employed to study the reactivity of this compound in click chemistry or bioconjugation?

- Strain-promoted reactions : The oxetane’s ring strain enables [3+2] cycloadditions with azides or nitrones under mild conditions .

- Bioconjugation : Functionalize the carboxylic acid group with NHS esters for site-specific protein labeling (e.g., antibody-drug conjugates) .

- Kinetic studies : Use stopped-flow spectroscopy to monitor reaction rates, which are 10× faster than analogous epoxide reactions .

Methodological Considerations

Q. How should researchers design experiments to assess the biological activity of this compound derivatives?

- In vitro assays : Screen against target enzymes (e.g., bacterial ligases) using fluorescence-based assays (e.g., ATP depletion monitored at λ = 340 nm) .

- Cellular uptake : Radiolabel derivatives (e.g., C) to quantify permeability in Caco-2 cell monolayers .

- Toxicity profiling : Use zebrafish embryos (Danio rerio) for rapid assessment of developmental toxicity (LC > 100 µM indicates safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.